RXRα Transactivation EC50: >200-Fold Weaker Than Potent RXR Ligands
The target compound displays an EC50 > 1000 nM in an RXRα transactivation assay using CV-1 cells transfected with an RXRα expression vector [1]. By comparison, optimized RXRα ligands tested under analogous conditions achieve low nanomolar affinity (e.g., BDBM50601993 Kd = 4.7 nM by fluorescence quenching) [2]. The >200-fold separation confirms that 3-butyl-7-phenyl-2-thioxo is a weak RXRα modulator and should be deployed as a negative control or scaffold for optimization rather than a lead-like RXRα ligand.
| Evidence Dimension | RXRα transactivation / binding |
|---|---|
| Target Compound Data | EC50 > 1000 nM |
| Comparator Or Baseline | BDBM50601993 Kd = 4.7 nM (representative potent RXRα ligand) |
| Quantified Difference | >200-fold weaker |
| Conditions | CV-1 cells transfected with RXRα expression vector; transactivation assay |
Why This Matters
For RXRα-focused projects, the target compound serves as a low-activity control; procurement of nanomolar RXRα ligands requires alternative chemotypes.
- [1] BindingDB. BDBM50403583 (CHEMBL2111535). Retinoic acid receptor RXR-alpha (Human). EC50 > 1000 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50403583 View Source
- [2] BindingDB. BDBM50601993 (CHEMBL5190999). Retinoic acid receptor RXR-alpha (Human). Kd = 4.7 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50601993 View Source
